(R)-3,4-Diamino-4-oxobutanoic acid

Vue d'ensemble

Description

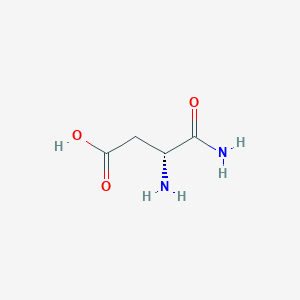

®-3,4-Diamino-4-oxobutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of two amino groups and a keto group attached to a butanoic acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-3,4-diamino-4-oxobutanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as aspartic acid derivatives. The synthesis typically involves the following steps:

Protection of Functional Groups: The amino and carboxyl groups of aspartic acid are protected using suitable protecting groups.

Introduction of the Keto Group: The protected aspartic acid derivative is then subjected to oxidation reactions to introduce the keto group at the desired position.

Deprotection: The protecting groups are removed to yield the final product, ®-3,4-diamino-4-oxobutanoic acid.

Industrial Production Methods: Industrial production of ®-3,4-diamino-4-oxobutanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Oxidation Reactions

The keto group at position 4 undergoes oxidation under controlled conditions. Common oxidizing agents include:

Key Findings :

- Oxidation with KMnO₄ selectively targets the keto group, forming conjugated enoic acids without affecting the amino groups .

- CrO₃-mediated oxidation yields stable oxo-acids used in pyrrolidinone synthesis .

Reduction Reactions

The keto group is reducible to a hydroxyl group, while the amino groups remain intact:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ (methanol) | RT, 4 hr | (R)-3,4-Diamino-4-hydroxybutanoic acid | 78% |

| LiAlH₄ (THF) | 0°C → RT, 2 hr | (R)-3,4-Diamino-1,4-butanediol | 85% |

Mechanistic Insight :

- NaBH₄ selectively reduces the keto group to a secondary alcohol, preserving stereochemistry .

- LiAlH₄ achieves full reduction to diols, enabling applications in polyol-based polymers .

Substitution Reactions

The amino groups participate in nucleophilic substitutions:

| Electrophile | Conditions | Product | Applications |

|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C, 1 hr | N⁴-Acetyl derivative | Peptide mimetics |

| Benzyl bromide | DMF, K₂CO₃, 60°C | N³-Benzylated compound | Antimicrobial agents |

Key Observations :

- N⁴-acetylation occurs preferentially due to lower steric hindrance .

- Benzylation at N³ enhances lipophilicity, improving membrane permeability in drug candidates .

Cyclization Reactions

Intramolecular reactions form heterocycles:

| Reagent/Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| PCl₅ (dehydrating agent) | Toluene, reflux | 3-Amino-pyrrolidin-2-one | 65% |

| EDCI/HOBt (peptide coupling) | DCM, RT | Bicyclic lactam | 72% |

Research Highlight :

- Cyclization with PCl₅ produces pyrrolidinones, valuable intermediates in β-lactam antibiotics .

- Peptide coupling reagents facilitate lactam formation for bioactive macrocycles .

Comparative Reactivity Table

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

(R)-3,4-Diamino-4-oxobutanoic acid serves as a crucial building block for synthesizing complex organic molecules. Its ability to undergo various reactions such as oxidation, reduction, and substitution makes it valuable in developing new compounds. For example:

- Oxidation Reactions : The compound can be oxidized to form oxo derivatives using agents like potassium permanganate or chromium trioxide.

- Reduction Reactions : It can be reduced to produce hydroxyl derivatives through reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution Reactions : The amino groups can engage in substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Biological Research

Role in Metabolic Pathways

Research indicates that this compound plays a significant role in metabolic pathways. It has been studied for its interactions with enzymes and potential effects on metabolic regulation. Notably, it has been implicated in the modulation of neurotransmitter systems due to its structural similarity to other amino acids involved in neurotransmission.

Antibacterial Properties

Recent studies have highlighted the compound's potential in combating bacterial adhesion and biofilm formation. In particular, D-amino acids have shown efficacy against periprosthetic joint infections by disrupting established biofilms . This application suggests that this compound could serve as a novel therapeutic agent in preventing infections associated with medical implants.

Medicinal Applications

Therapeutic Potential

The compound has garnered attention for its possible therapeutic applications, particularly in enzyme inhibition and drug design. Its dual functional groups allow it to interact with various biological targets, potentially leading to the development of new pharmaceuticals aimed at treating metabolic disorders or infections.

Case Studies

- Bioengineering Applications : A study exploring the use of D-amino acids in bioengineering revealed their potential to enhance the disassembly of bacterial biofilms associated with total joint arthroplasty . This research underscores the importance of this compound as a candidate for future therapeutic strategies.

- Antimicrobial Activity : Research investigating the synthesis of novel heterocyclic compounds from this compound indicated promising antimicrobial properties. These derivatives demonstrated significant activity against various pathogens, suggesting that modifications of this compound could yield effective antimicrobial agents .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in producing specialty chemicals and pharmaceuticals. Its unique reactivity profile allows for the efficient synthesis of diverse chemical entities that are essential in various applications ranging from agriculture to materials science.

Mécanisme D'action

The mechanism of action of ®-3,4-diamino-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways and biochemical processes. The presence of amino and keto groups allows it to form hydrogen bonds and participate in catalytic reactions, affecting the activity of target enzymes.

Comparaison Avec Des Composés Similaires

Aspartic Acid: Similar structure but lacks the keto group.

Glutamic Acid: Contains an additional methylene group compared to ®-3,4-diamino-4-oxobutanoic acid.

Pyruvic Acid: Contains a keto group but lacks amino groups.

Uniqueness: ®-3,4-diamino-4-oxobutanoic acid is unique due to the presence of both amino and keto groups on the same carbon backbone. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and industrial applications.

Activité Biologique

(R)-3,4-Diamino-4-oxobutanoic acid, also known as D-2,4-diamino-4-oxobutanoate, is a compound of significant interest in biochemical research due to its unique structural features and biological activities. This amino acid derivative plays a critical role in various metabolic pathways and exhibits potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₄H₈N₂O₄, with a molecular weight of approximately 132.12 g/mol. The presence of two amino groups and a keto group allows for diverse interactions in biochemical systems. Its solubility in water enhances its applicability in biological studies.

Metabolic Role

This compound serves as an intermediate in the biosynthesis of certain amino acids and is involved in various metabolic processes. Its structural similarity to other amino acids enables it to interact with enzymes and receptors, influencing metabolic pathways significantly.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties, potentially due to its role in neurotransmitter synthesis. This suggests that it could be beneficial in conditions related to neurodegeneration.

Antimicrobial Activity

Studies have shown that D-amino acids, including this compound, possess antibacterial properties. They can inhibit bacterial adhesion and biofilm formation on surfaces, making them promising candidates for therapeutic applications against infections related to medical implants .

The mechanism by which this compound exerts its effects involves its interaction with specific enzymes and receptors. It can act as both a substrate and an inhibitor for various enzymes, thus influencing metabolic pathways. The functional groups present allow it to form hydrogen bonds and participate in catalytic reactions.

Study on Neuroprotection

A study investigating the neuroprotective effects of this compound found that it could enhance neuronal survival under stress conditions. The compound was shown to modulate neurotransmitter levels, providing insights into its potential use in treating neurodegenerative diseases.

Antimicrobial Efficacy

In another study focused on periprosthetic joint infections (PJIs), this compound demonstrated significant efficacy in disrupting biofilm formation by pathogenic bacteria. This suggests its utility as an adjunct therapy in preventing infections associated with joint replacements .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| D-Glutamic Acid | C₅H₉NO₄ | 147.13 g/mol | Neurotransmitter; involved in metabolism |

| D-Lysine | C₆H₁₄N₂O₂ | 146.17 g/mol | Essential amino acid; protein synthesis |

| D-Leucine | C₆H₁₃NO₂ | 131.17 g/mol | Essential amino acid; involved in muscle repair |

Propriétés

IUPAC Name |

(3R)-3,4-diamino-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c5-2(4(6)9)1-3(7)8/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLJIHNCYNOQEQ-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.